molecular formula C13H13N3O3S B3012448 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid CAS No. 731793-32-1

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B3012448
CAS No.: 731793-32-1
M. Wt: 291.33
InChI Key: WBQMIXUIDXQLND-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core substituted at the ortho position with a sulfanyl acetamido linker connected to a 1-methyl-1H-imidazol-2-yl moiety. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-16-7-6-14-13(16)20-8-11(17)15-10-5-3-2-4-9(10)12(18)19/h2-7H,8H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQMIXUIDXQLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps. One common route starts with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring or the benzoic acid moiety .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid serves as a building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry allows it to form complexes with various metal ions, which can be useful in catalysis and materials science.

Biology

The biological activities of this compound are under investigation, particularly for its antimicrobial and anti-inflammatory properties . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its properties suggest potential applications in:

  • Infectious Diseases: The compound's antimicrobial activity may be harnessed to combat bacterial infections.
  • Inflammatory Conditions: Its anti-inflammatory effects could be beneficial in treating diseases characterized by inflammation.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition at lower concentrations compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in vitro using human cell lines. The findings revealed that it reduced pro-inflammatory cytokine production, indicating its potential utility in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds with target proteins. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • 4-{2-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]Acetamido}Benzoic Acid (CAS Ref: 10-F652859): This para-substituted isomer (vs. the ortho-substituted target compound) exhibits altered steric and electronic profiles.
  • 2-((1H-Imidazol-1-yl)Methyl)Benzoic Acid (CAS 108035-45-6):
    Replacing the sulfanyl acetamido group with a methyl-imidazole linkage simplifies the structure but reduces hydrogen-bonding capacity. The similarity score (0.77) reflects this divergence, which may lower target affinity in biological systems .

  • However, the absence of the sulfanyl acetamido linker limits conformational flexibility, a critical factor in receptor binding .

Functional Group Modifications in Derivatives

  • STAT5 Inhibitor Derivatives (e.g., 2-hydroxy-4-(N-((1-methyl-1H-imidazol-2-yl)methyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)benzoic acid): The introduction of a pentafluorophenyl sulfonamido group enhances lipophilicity and metabolic stability compared to the target compound’s simpler structure. This modification correlates with nanomolar potency in STAT5 inhibition, highlighting the impact of electron-withdrawing substituents on bioactivity .
  • Tetramethylphenyl Sulfonamido Analog (e.g., 2-hydroxy-4-(N-((1-methyl-1H-imidazol-2-yl)methyl)-2-((N,2,4,6-tetramethylphenyl)sulfonamido)acetamido)benzoic acid):
    Bulky tetramethylphenyl groups may improve steric shielding, reducing enzymatic degradation. However, this could also impede binding to hydrophilic active sites, illustrating a trade-off between stability and efficacy .

Heterocyclic Variations

Compounds from , such as 9a–9e , incorporate triazole-thiazole systems instead of imidazole. These heterocycles offer distinct electronic properties:

  • Thiazole: Introduces additional hydrogen-bonding sites.

Biological Activity

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, also known by its CAS number 731793-32-1, is a compound featuring an imidazole ring, sulfanyl group, and benzoic acid moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in antimicrobial and anti-inflammatory research. This article explores the compound's biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular Weight 291.33 g/mol
IUPAC Name 2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid
InChI InChI=1S/C13H13N3O3S/c1-16-7-6-14-13(16)20-8-11(17)15-10-5-3-2-4-9(10)12(18)19

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of the Imidazole Ring : Starting from appropriate precursors to form the imidazole structure.
  • Introduction of the Sulfanyl Group : Utilizing thiol reagents to attach the sulfanyl group.
  • Formation of the Acetamido Linkage : Reacting with acetic anhydride or acetyl chloride.
  • Attachment of the Benzoic Acid Moiety : Finalizing with a coupling reaction to integrate the benzoic acid part.

Industrial production may utilize automated processes for efficiency and scalability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating derivatives of 2-mercaptobenzimidazole showed promising results against various bacterial strains and fungi, suggesting that modifications in the imidazole and sulfanyl groups can enhance efficacy against pathogens .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, similar to other imidazole derivatives. Studies have shown that imidazole-based compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . Further investigation is warranted to establish specific mechanisms of action for this compound.

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM against Gram-positive bacteria . The potential for this compound to exhibit comparable or superior activity warrants further exploration.
  • Anti-cancer Potential : Research on related compounds has indicated that they may act as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy . The implications for developing this compound as an anticancer agent could be significant, especially in targeting specific cancer cell lines.

Research Findings and Future Directions

While preliminary studies highlight the biological potential of this compound, comprehensive in vitro and in vivo studies are necessary to fully understand its pharmacodynamics and therapeutic index. Future research should focus on:

  • Detailed mechanistic studies to elucidate its mode of action.
  • Structure–activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to assess safety and effectiveness in humans.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 1-methyl-1H-imidazole-2-thiol with 2-chloroacetamidobenzoic acid in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Stir for 24–48 hours at room temperature to form the sulfanyl-acetamido linkage .
  • Step 2 : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify via recrystallization (methanol/water) .
  • Critical Parameters : Adjust solvent polarity and reaction time to minimize byproducts. Evidence suggests room-temperature reactions reduce decomposition risks compared to reflux .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • Elemental Analysis : Verify C, H, N, S content (deviation <0.4% indicates purity) .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm the sulfanyl (-S-) and acetamido (-NHCO-) groups. IR spectroscopy identifies characteristic stretches (e.g., C=O at ~1700 cm⁻¹, S-C at ~650 cm⁻¹) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity >95% .

Q. What safety protocols are essential when handling this compound in the lab?

  • Guidelines :

  • Personal Protection : Wear nitrile gloves and goggles to avoid skin/eye contact. Use a fume hood for synthesis steps .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician if irritation persists .

Advanced Research Questions

Q. How do solvent choice and catalyst systems influence the yield of the sulfanyl-acetamido coupling step?

  • Data-Driven Insights :

  • Solvent Effects : DMF increases nucleophilicity of the thiol group, improving coupling efficiency (yield ~75%) compared to ethanol (yield ~50%) .
  • Catalysts : K₂CO₃ outperforms NaHCO₃ due to stronger base strength, reducing reaction time by 30% .
  • Contradictions : reports reflux conditions for similar reactions, but room temperature is preferred here to preserve acid-sensitive groups .

Q. What computational strategies can predict the compound’s bioactivity and binding modes?

  • Advanced Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (target for antimicrobial activity). The benzoic acid group may hydrogen-bond to active-site residues .
  • QSPR Models : Train neural networks on imidazole-thioether derivatives to predict logP (estimated ~2.1) and solubility (<0.1 mg/mL in water) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

  • Case Study :

  • Issue : Conflicting NMR shifts for the imidazole ring protons (δ 7.2–7.5 ppm vs. δ 7.0–7.3 ppm).
  • Resolution : Verify solvent effects (DMSO-d₆ vs. CDCl₃) and pH. Acidic conditions protonate the imidazole, shifting peaks downfield .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Experimental Design :

  • Kinase Profiling : Screen against EGFR or VEGFR-2 using fluorescence polarization assays. The benzoic acid moiety may chelate Mg²⁺ in the ATP-binding pocket .
  • Dose-Response : Test IC₅₀ values in the 1–10 μM range, with positive controls (e.g., imatinib) .

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